

# Application Notes and Protocols for 15(S)-Fluprostenol Dose-Response Curves

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Compound of Interest		
Compound Name:	15(S)-Fluprostenol	
Cat. No.:	B1630537	Get Quote

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## Introduction

**15(S)-Fluprostenol** is a potent and selective agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. As a synthetic analog of Prostaglandin F2α (PGF2α), **15(S)-Fluprostenol** is a valuable tool for studying FP receptor signaling and for the development of therapeutics targeting this pathway. Activation of the FP receptor by an agonist like **15(S)-Fluprostenol** initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

These application notes provide detailed protocols for generating dose-response curves for **15(S)-Fluprostenol** by measuring two key downstream events: intracellular calcium mobilization and inositol phosphate accumulation.

## **Data Presentation**

The following tables summarize typical quantitative data obtained from dose-response experiments with FP receptor agonists. While specific EC50 values for **15(S)-Fluprostenol** are



not readily available in the public domain, the data for the closely related compound Travoprost acid ((+)-Fluprostenol) provides a strong reference point.

Table 1: Intracellular Calcium Mobilization - EC50 Values for FP Receptor Agonists

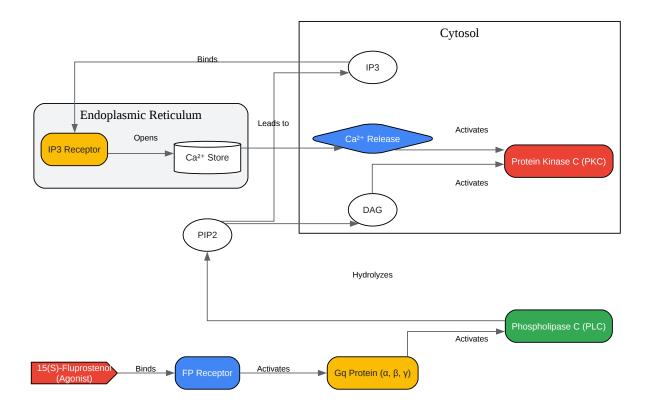
Compound	Cell Line	Assay Type	EC50 (nM)	Reference
Travoprost acid ((+)- Fluprostenol)	Rat A7r5 cells	Intracellular Ca2+ mobilization	17.5 - 37	[1]
Travoprost acid ((+)- Fluprostenol)	Mouse 3T3 cells	Intracellular Ca2+ mobilization	17.5 - 37	[1]
Travoprost acid ((+)- Fluprostenol)	HEK-293 cells (human FP receptor)	Intracellular Ca2+ mobilization	17.5 - 37	[1]
Bimatoprost acid	HEK-293 cells (human FP receptor)	Intracellular Ca2+ mobilization	15 ± 3	[2]

Table 2: Inositol Phosphate Accumulation - EC50 Values for FP Receptor Agonists

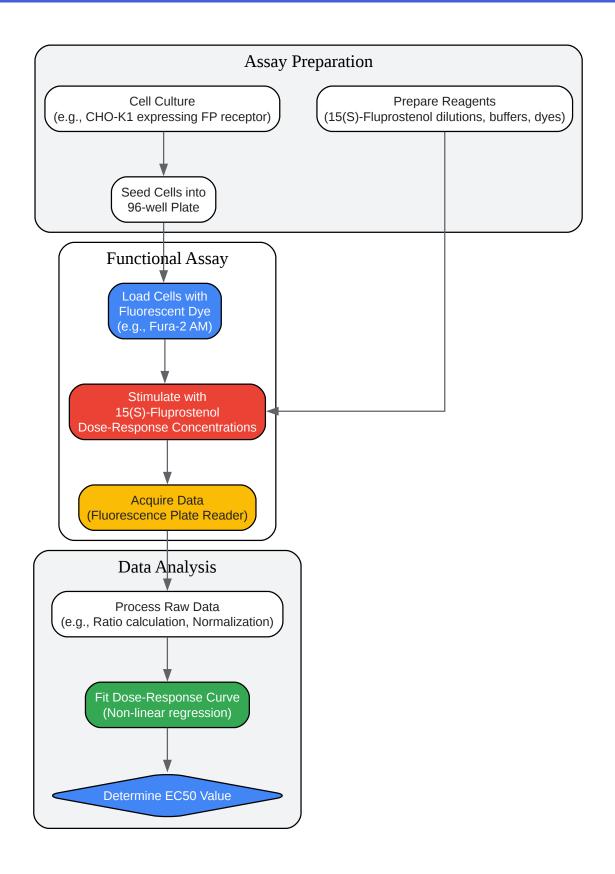
Compound	Cell Line	Assay Type	EC50 (nM)	Reference
Prostaglandin F2α	Swiss 3T3 cells	Ca2+ transient signal (surrogate for IP3)	~10	[3]
Fluprostenol	Bovine iris sphincter	Phosphoinositide turnover	9	

## **Signaling Pathway Diagram**









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## References

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- 2. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility PubMed [pubmed.ncbi.nlm.nih.gov]
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